molecular formula C15H24N2 B1602307 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine CAS No. 915922-08-6

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine

Cat. No. B1602307
M. Wt: 232.36 g/mol
InChI Key: ZYKVFXBMJPZELG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine, also known as MPO or MPOH, is a chemical compound used in scientific research. It is a member of the phenethylamine class of compounds and has been studied for its potential use in various applications.

Mechanism Of Action

The exact mechanism of action of 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor, meaning it prevents the reuptake of dopamine by neurons in the brain. This leads to an increase in dopamine levels in the brain, which can have various effects on mood, motivation, and other aspects of behavior.

Biochemical And Physiological Effects

Studies have shown that 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine can have a variety of biochemical and physiological effects, including increasing dopamine levels in the brain, increasing locomotor activity, and altering mood and behavior. It has also been shown to have some potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of using 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine in lab experiments is that it is relatively easy to synthesize and can be used in a variety of applications. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are many potential future directions for research on 2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Another area of interest is its potential use as a tool in neuroscience research, particularly in studies of the dopamine system. Additionally, further research is needed to better understand its mechanism of action and potential side effects.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine has been studied for its potential use in a variety of scientific research applications, including as a potential treatment for depression, anxiety, and other mood disorders. It has also been studied for its potential use as a tool in neuroscience research, particularly in studies of the dopamine system.

properties

IUPAC Name

2-(2-methylphenyl)-2-(4-methylpiperidin-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-7-9-17(10-8-12)15(11-16)14-6-4-3-5-13(14)2/h3-6,12,15H,7-11,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYKVFXBMJPZELG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586458
Record name 2-(2-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methylpiperidin-1-yl)-2-(o-tolyl)ethanamine

CAS RN

915922-08-6
Record name 4-Methyl-β-(2-methylphenyl)-1-piperidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915922-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methylphenyl)-2-(4-methylpiperidin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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